5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine
Overview
Description
5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C6H10N4OS and its molecular weight is 186.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antimicrobial Properties
- Amidoalkylation and Antimicrobial Activity : A study demonstrated that derivatives of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine exhibited significant antibacterial activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis (Toshmurodov et al., 2021).
- Antiproliferative and Antimicrobial Properties : Schiff bases derived from this compound showed strong antimicrobial activity and DNA protective ability against oxidative damage (Gür et al., 2020).
- Antimicrobial and Antiurease Activities : Morpholine derivatives containing an azole nucleus, including those derived from this compound, displayed notable antimicrobial activity and inhibited certain enzymes (Bektaş et al., 2012).
Cancer Research and Treatment
- Selectivity of Cytotoxic Action to Cancer Cells : Some derivatives of this compound showed selective cytotoxic action towards specific cancer cell lines, such as breast adenocarcinoma and lung carcinoma cells (Proshin et al., 2021).
- Histone H3 Receptor Antagonist for Diabetes Treatment : A novel derivative of this compound was found to have antidiabetic efficacy in a mouse model, indicating its potential in diabetes treatment and its role as a histamine H3 receptor antagonist (Rao et al., 2012).
Chemical Synthesis and Structural Analysis
- Synthesis and Evaluation for Antitubercular and Antifungal Activity : Derivatives of this compound displayed good antitubercular and antifungal activity, showcasing its broad spectrum in antimicrobial applications (Syed et al., 2013).
- Crystal Structure Analysis : Studies have been conducted on the crystal structure of derivatives of this compound, providing insights into the molecular arrangement and potential interactions (Malinovskii et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to target thiol proteases, which participate in intracellular degradation and turnover of proteins .
Mode of Action
The compound is part of a class of organic compounds that may suppress cell differentiation involved in bone tissue destruction, exhibit antiresorptive and antibacterial activity, as well as inhibit dopamine transport .
Biochemical Pathways
The compound is known to undergo a series of chemical reactions, including sulfonylation, formation of a 1,2,3-thiadiazole ring by diazo transfer to the activated methylene group of thioamides (the regitz reaction), the formation of amidine (amidation) and ethylimidate (the pinner reaction) groups .
Pharmacokinetics
The compound’s molecular weight is 18624 , which may influence its pharmacokinetic properties.
Result of Action
Similar compounds have been implicated in tumor invasion and metastasis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine. For instance, the introduction of two morpholine rings in the hybrid molecules containing 1,2,3-thiadiazole and N’-sulfonylamidine moieties was expected to significantly increase their solubility in organic solvents, facilitating the characterization of their chemical and biological properties .
Properties
IUPAC Name |
5-morpholin-4-yl-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4OS/c7-5-8-9-6(12-5)10-1-3-11-4-2-10/h1-4H2,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVDYLQZHMWCDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363525 | |
Record name | 5-morpholin-4-yl-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71125-44-5 | |
Record name | 5-morpholin-4-yl-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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